molecular formula C6H13NO3 B15198473 (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate

(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate

Cat. No.: B15198473
M. Wt: 147.17 g/mol
InChI Key: PKZCMYOGIKCTFK-SCSAIBSYSA-N
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Description

(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate is a chiral amino acid derivative. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a butanoate backbone. This compound is of interest in various fields due to its potential biological activity and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-2-amino-3-hydroxybutanoic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Using continuous flow reactors to enhance efficiency.

    Catalysis: Employing more efficient catalysts to increase yield and reduce reaction time.

    Purification: Utilizing advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Methyl 2-amino-3-oxo-3-methylbutanoate.

    Reduction: Methyl 2-amino-3-hydroxy-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets:

    Enzymes: It may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

    Receptors: It could interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-amino-3-hydroxy-3-methylbutanoate: The enantiomer of the compound, with different biological activity.

    Methyl 2-amino-3-hydroxybutanoate: Lacks the additional methyl group, leading to different chemical properties.

    Methyl 2-amino-3-methylbutanoate: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl (2S)-2-amino-3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C6H13NO3/c1-6(2,9)4(7)5(8)10-3/h4,9H,7H2,1-3H3/t4-/m1/s1

InChI Key

PKZCMYOGIKCTFK-SCSAIBSYSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)OC)N)O

Canonical SMILES

CC(C)(C(C(=O)OC)N)O

Origin of Product

United States

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